Pyrrolo[1,2-a]quinolin-6-amine
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Overview
Description
Pyrrolo[1,2-a]quinolin-6-amine is a fused nitrogen-containing heterocyclic compound. It has garnered significant attention due to its diverse biological activities and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinolin-6-amine typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high efficiency and regioselectivity .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially or fully reduced amines.
Substitution: Formation of substituted pyrrolo[1,2-a]quinolines.
Scientific Research Applications
Pyrrolo[1,2-a]quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinolin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes and leading to therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to active sites of target proteins, blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinolin-6-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrrolo[1,2-a]quinoxalines: Known for their antiparasitic and antifungal activities.
Indolo[1,2-a]quinoxalines: Exhibiting anticancer and analgesic properties.
Pyrazino[1,2-a]indoles: Used as fluorescent probes and in bioimaging applications.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential as a multifunctional material in various scientific fields .
Properties
IUPAC Name |
pyrrolo[1,2-a]quinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZULOXODGQLZMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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